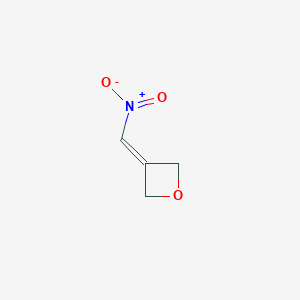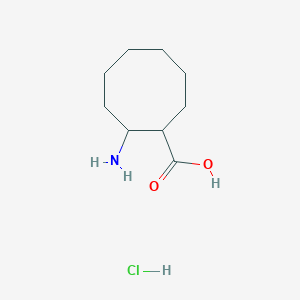![molecular formula C9H14F3NO4 B1441036 2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid CAS No. 170462-68-7](/img/structure/B1441036.png)
2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid
Vue d'ensemble
Description
“2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid” is a compound that is used in peptide synthesis . It is also known as Boc-Dap-OH and has a molecular weight of 204.22 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as 1H-NMR and 13C-NMR . The exact structure would depend on the specific synthesis process and the starting materials used.
Chemical Reactions Analysis
The chemical reactions involving this compound are typically related to its use in peptide synthesis . For example, it can react with other amino acids or peptides to form larger peptide chains .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.22 . It is a solid at room temperature . More specific properties such as melting point, boiling point, and solubility would depend on the specific synthesis process and purity of the compound.
Applications De Recherche Scientifique
Catalytic Applications
Amii, Kishikawa, Kageyama, and Uneyama (2000) described the palladium-catalyzed tert-butoxycarbonylation of 2,2,2-trifluoroacetimidoyl iodides to produce iminocarboxylates, precursors to fluorinated alpha-amino acids, demonstrating the chemical's versatility in synthetic organic chemistry. This process highlights the role of 2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid in facilitating the introduction of protective groups in the synthesis of complex molecules, which is crucial in the development of pharmaceuticals and other bioactive compounds (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
Chiral Synthesis
Alonso, Santacana, Rafecas, and Riera (2005) demonstrated an enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This research underscores the importance of this compound in the synthesis of chiral molecules, which are essential in the development of enantioselective drugs and other chiral substances (Alonso, Santacana, Rafecas, & Riera, 2005).
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with tyrosine-protein phosphatase non-receptor type 1 in humans .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Analyse Biochimique
Biochemical Properties
2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted reactions during peptide synthesis . This interaction is essential for the selective formation of peptide bonds, ensuring the correct sequence and structure of the resulting peptides and proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective Boc group can be removed under specific conditions, allowing the free amino acid to participate in cellular reactions . This removal can trigger changes in cell signaling pathways, leading to alterations in gene expression and metabolic activities. Additionally, the compound’s trifluoromethyl group can affect the hydrophobicity and stability of the resulting peptides, influencing their interactions with cellular membranes and proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The Boc group protects the amino acid during peptide synthesis, preventing unwanted side reactions . Upon removal of the Boc group, the free amino acid can interact with enzymes and proteins, participating in various biochemical reactions. The trifluoromethyl group enhances the compound’s stability and hydrophobicity, affecting its interactions with biomolecules and cellular membranes. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the Boc group may be removed, leading to the release of the free amino acid and subsequent changes in cellular function. Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression, particularly in in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate peptide synthesis and enhance cellular function . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity and adverse reactions occur.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid and peptide metabolism . The compound interacts with enzymes such as peptidases and proteases, facilitating the cleavage and formation of peptide bonds. Additionally, the trifluoromethyl group can influence metabolic flux and metabolite levels, affecting the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Its hydrophobic trifluoromethyl group can also influence its localization and accumulation within specific cellular compartments, affecting its overall distribution and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its activity and function, particularly in processes such as peptide synthesis and enzyme regulation.
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-7(2,3)17-6(16)13-8(4,5(14)15)9(10,11)12/h1-4H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHZEHQBKSLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170462-68-7 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


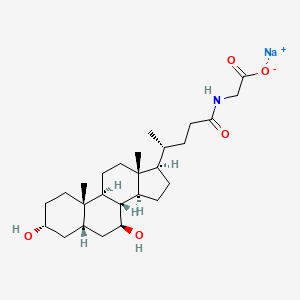

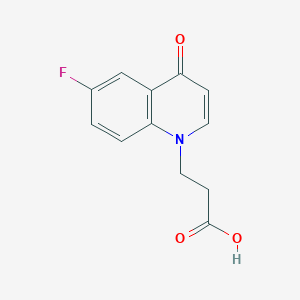

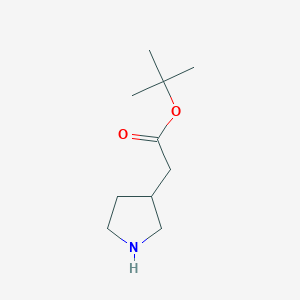
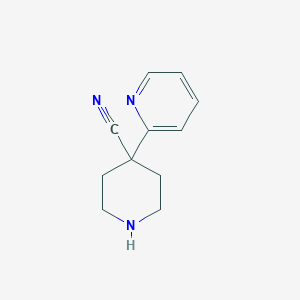
![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)
![5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440966.png)
![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)
![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)


